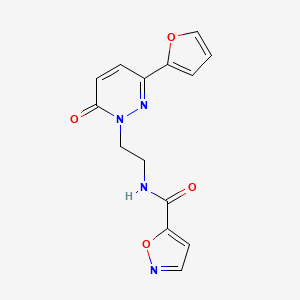

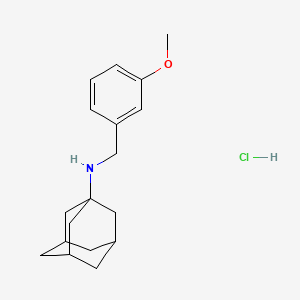

![molecular formula C17H14N2OS B2701122 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde CAS No. 477854-41-4](/img/structure/B2701122.png)

5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Application in Heterocyclic Chemistry : The synthesis of thieno-extended purines, including derivatives of the title compound, demonstrates its role in creating new heterocyclic systems. These compounds are significant in the field of medicinal chemistry for developing novel therapeutic agents (Hawkins, Iddon, & Longthorne, 1995).

Catalytic Applications : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, has been used as a recyclable catalyst in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the utility of sulfur-containing compounds in catalysis (Tayebi et al., 2011).

Microwave-Assisted Synthesis of Novel Derivatives : Novel functionalized hydantoin derivatives have been synthesized using microwave irradiation, indicating the versatility of such compounds in creating diverse chemical structures (Kamila, Ankati, & Biehl, 2011).

Potential Antimicrobial Agents : Imidazole derivatives have been investigated for their antimicrobial properties. For example, a series of 1,2,3-triazolyl pyrazole derivatives showed a broad spectrum of antimicrobial activities, highlighting the potential of these compounds in drug discovery (Bhat et al., 2016).

Development of Novel Drugs : The discovery and synthesis of novel pyrazole derivatives, including those related to the title compound, have been linked to drug efficacy determinations through in silico, in vitro, and cytotoxicity validations, demonstrating their potential in novel drug development (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Copper-Catalyzed Synthesis of Derivatives : The copper-catalyzed synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes indicates the role of the title compound in complex organic syntheses (Li et al., 2015).

Corrosion Inhibition : Imidazole derivatives have been studied for their efficiency as corrosion inhibitors, an application that could be relevant in industrial settings (Stupnišek-lisac, Božić, & Cafuk, 1998).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes like dihydrofolate reductase . These enzymes play a crucial role in the synthesis of nucleotides and thus, in DNA replication.

Action Environment

The action, efficacy, and stability of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde could be influenced by various environmental factors . These could include the pH of the environment, the presence of other interacting molecules, and the temperature, among others.

Propiedades

IUPAC Name |

4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12-7-9-14(10-8-12)21-17-15(11-20)18-16(19-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTUXSFGNLSJMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

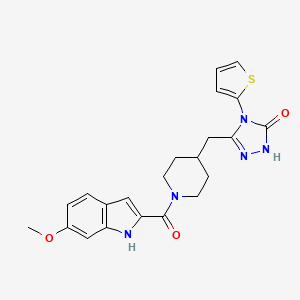

![N-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2701039.png)

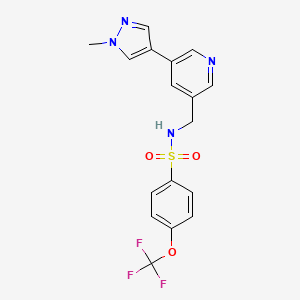

![[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]methylzinc iodide solution](/img/structure/B2701040.png)

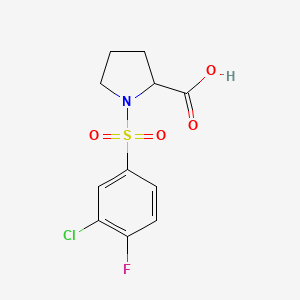

![4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2701041.png)

![N-isobutyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701043.png)

![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)

![1-(4-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B2701057.png)

![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)

![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2701061.png)